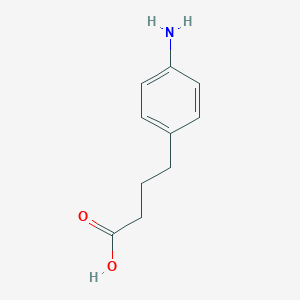
Acide 4-éthynylbenzoïque
Vue d'ensemble
Description
4-Ethynylbenzoic acid is an organic compound with the molecular formula C₉H₆O₂. It is a derivative of benzoic acid, characterized by the presence of an ethynyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Applications De Recherche Scientifique
4-Ethynylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: 4-Ethynylbenzoic acid is employed in the production of advanced materials, such as polymers and dyes
Mécanisme D'action
Target of Action
4-Ethynylbenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the primary targets of 4-Ethynylbenzoic acid are molecules containing Azide groups.
Mode of Action
The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .
Biochemical Pathways
It is known that the compound can be used in the synthesis of glutamic acid-based dendritic helical poly(phenylacetylene)s . This suggests that it may play a role in the biochemical pathways related to the synthesis of these polymers.
Result of Action
Its use in the synthesis of glutamic acid-based dendritic helical poly(phenylacetylene)s suggests that it may contribute to the formation of these polymers, which could have various potential applications in areas such as materials science and biotechnology.
Analyse Biochimique
Biochemical Properties
The Alkyne group in 4-Ethynylbenzoic acid allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is a powerful tool in biochemistry, allowing for the selective labeling and modification of biomolecules .
Cellular Effects
Its ability to participate in CuAAc reactions suggests that it could be used to modify cellular proteins or other biomolecules, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of 4-Ethynylbenzoic acid primarily involves its participation in CuAAc reactions. The Alkyne group in 4-Ethynylbenzoic acid can react with Azide groups in the presence of a copper catalyst, forming a stable triazole ring .
Temporal Effects in Laboratory Settings
Its chemical structure suggests that it would be relatively stable under standard laboratory conditions .
Metabolic Pathways
Its ability to participate in CuAAc reactions suggests that it could potentially be used to study or manipulate metabolic pathways .
Transport and Distribution
Its small size and relatively simple structure suggest that it could potentially diffuse across cell membranes .
Subcellular Localization
Its ability to participate in CuAAc reactions suggests that it could potentially be used to label or track specific subcellular structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzoic acid can be synthesized through various methods. One common approach involves the hydrolysis of 4-ethynylbenzoic acid methyl ester. The ester is dissolved in a mixture of tetrahydrofuran and methanol, followed by the addition of a sodium hydroxide solution. The reaction mixture is stirred at room temperature for several hours, and the resulting solution is acidified with hydrochloric acid to precipitate the 4-ethynylbenzoic acid .
Industrial Production Methods: Industrial production of 4-ethynylbenzoic acid typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynylbenzoic acid undergoes various chemical reactions, including:
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively.
Cycloaddition: The ethynyl group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Cycloaddition: Azides and copper catalysts under mild conditions.
Major Products:
Reduction: 4-Ethylbenzoic acid.
Substitution: Various esters and amides.
Cycloaddition: Triazole derivatives.
Comparaison Avec Des Composés Similaires
- 4-Ethynylaniline
- 4-Ethynylbenzaldehyde
- 4-Ethynyltoluene
- Methyl 4-ethynylbenzoate
Comparison: 4-Ethynylbenzoic acid is unique due to the presence of both a carboxyl group and an ethynyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-ethynylaniline lacks the carboxyl group, limiting its reactivity in esterification and amidation reactions .
Propriétés
IUPAC Name |
4-ethynylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHLZCPDZPBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
192705-28-5 | |
| Record name | Benzoic acid, 4-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90343433 | |
| Record name | 4-ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-00-3 | |
| Record name | 4-ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-ethynylbenzoic acid in materials science?
A1: 4-Ethynylbenzoic acid is a versatile building block for synthesizing conjugated polymers, particularly poly(phenylacetylene)s. [, , , ] These polymers exhibit interesting properties such as chirality, conductivity, and the ability to form nanoparticles. [, , ] Researchers have explored their potential in various applications, including:
Q2: How does the structure of 4-ethynylbenzoic acid contribute to its reactivity?
A2: 4-Ethynylbenzoic acid features two key functional groups:
Q3: How is 4-ethynylbenzoic acid used in the development of dye-sensitized solar cells (DSSCs)?
A3: 4-Ethynylbenzoic acid is frequently incorporated as an anchoring group in porphyrin-based dyes for DSSCs. [, , ] When attached to the porphyrin core, this group serves several key functions:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-[1,1'-biphenyl]-2-amine](/img/structure/B81568.png)









![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)



